molecular formula C14H13N3O3 B11457304 4-(2H-1,3-Benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(2H-1,3-Benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11457304
M. Wt: 271.27 g/mol
InChI Key: PVUBGGSMOFZWPS-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be constructed via a condensation reaction between a hydrazine derivative and a pyridine carboxaldehyde.

    Coupling of the Benzodioxole and Pyrazolopyridine Units: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine core using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogenating agents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

4-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of the benzodioxole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H13N3O3/c1-17-14-10(6-15-17)9(5-13(18)16-14)8-2-3-11-12(4-8)20-7-19-11/h2-4,6,9H,5,7H2,1H3,(H,16,18)

InChI Key

PVUBGGSMOFZWPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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